tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
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Overview
Description
tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its tert-butyl ester group and an aminomethyl substituent on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-efficiency, often employing robust catalysts and environmentally friendly solvents. The industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives with different substituents, such as:
- tert-Butyl 5-(methyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
- tert-Butyl 5-(ethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
- tert-Butyl 5-(propyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. The aminomethyl group, in particular, enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21N3O2 |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-6,9,15H2,1-3H3 |
InChI Key |
AOKQSGMZFNCEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CN |
Origin of Product |
United States |
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